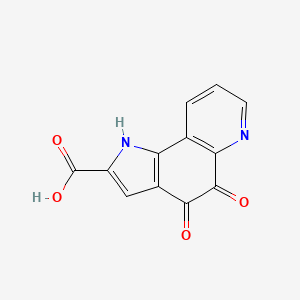
7,9-Di-decarboxy methoxatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Di-decarboxy methoxatin, also known as this compound, is a useful research compound. Its molecular formula is C12H6N2O4 and its molecular weight is 242.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
1. Mitochondrial Function Enhancement
Research indicates that methoxatin and its derivatives, including 7,9-di-decarboxy methoxatin, play crucial roles in mitochondrial function. These compounds have been shown to enhance mitochondrial respiratory function, which is vital for energy production and cellular metabolism. Studies suggest that they may protect against oxidative stress by scavenging reactive oxygen species, thereby contributing to cellular health and longevity .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in various models. It exhibits the ability to reduce oxidative stress markers in cellular systems, potentially mitigating damage from free radicals. This property makes it a candidate for further research in age-related diseases and conditions characterized by oxidative stress .
3. Neuroprotective Effects
Preclinical studies have highlighted the neuroprotective effects of this compound in models of neuronal injury. It has been shown to attenuate neuronal cell death in conditions such as stroke and spinal cord injuries by promoting mitochondrial health and reducing inflammation .
Therapeutic Potential
1. Cardiovascular Health
The compound has been investigated for its potential benefits in cardiovascular health. Its ability to improve mitochondrial function may contribute to better heart muscle performance and protection against ischemic damage .
2. Cancer Research
this compound has also been explored in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways, suggesting a role as an adjunct therapy in cancer treatment .
Case Study 1: Mitochondrial Dysfunction
A study conducted on C57BL/6 mice exposed to high-energy radiation demonstrated that treatment with this compound improved mitochondrial function and reduced markers of dysfunction compared to untreated controls. The findings suggest its potential as a countermeasure against radiation-induced mitochondrial damage .
Case Study 2: Neuroprotection
In a controlled laboratory setting, researchers applied this compound to neuronal cultures subjected to oxidative stress. The results showed a significant reduction in cell death rates compared to untreated cultures, highlighting its neuroprotective properties .
Data Table: Summary of Research Findings
Propiedades
Número CAS |
95911-99-2 |
|---|---|
Fórmula molecular |
C12H6N2O4 |
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H6N2O4/c15-10-6-4-7(12(17)18)14-8(6)5-2-1-3-13-9(5)11(10)16/h1-4,14H,(H,17,18) |
Clave InChI |
DNQYRUJIYVDDRZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1 |
SMILES canónico |
C1=CC2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1 |
Key on ui other cas no. |
95911-99-2 |
Sinónimos |
7,9-di-decarboxy methoxatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















